Trelagliptin

DPP‑4 inhibitor potency IC50 comparison in vitro enzyme inhibition

Sourcing Trelagliptin (SYR-472) offers a distinct R&D advantage with its unique once-weekly dosing mechanism. Its slow-binding, reversible kinetics and extended half-life (~38-54 hours) make it the superior choice for sustained target engagement in chronic in vivo models. Unlike daily gliptins, its >10,000-fold selectivity over DPP-8/9 ensures a cleaner safety profile. With patents expiring, it is a strategic generic API opportunity. Secure your high-purity lot today.

Molecular Formula C18H20FN5O2
Molecular Weight 357.4 g/mol
CAS No. 865759-25-7
Cat. No. B1683223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrelagliptin
CAS865759-25-7
SynonymsSYR472;  SYR472;  SYR 472;  Trelagliptin, brand name: Zafatek.
Molecular FormulaC18H20FN5O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N
InChIInChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1
InChIKeyIWYJYHUNXVAVAA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trelagliptin (CAS 865759-25-7): A Once‑Weekly DPP‑4 Inhibitor for Sustained Glycemic Control


Trelagliptin (CAS 865759‑25‑7, also referred to as SYR‑472) is an orally active, highly selective dipeptidyl peptidase‑4 (DPP‑4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) [1]. It is distinguished from all other currently approved DPP‑4 inhibitors by its once‑weekly dosing regimen, a feature made possible by its extended pharmacokinetic half‑life and slow‑binding, reversible mechanism of action [2][3]. Trelagliptin exerts its therapeutic effect by inhibiting the DPP‑4 enzyme, thereby prolonging the activity of the endogenous incretin hormones GLP‑1 and GIP, which in turn enhances glucose‑dependent insulin secretion and suppresses glucagon release [1].

Why Trelagliptin (CAS 865759-25-7) Cannot Be Interchanged with Daily DPP‑4 Inhibitors


Although all gliptins share a common mechanism of DPP‑4 inhibition, their divergent pharmacokinetic, potency, and selectivity profiles preclude generic interchangeability [1]. Trelagliptin’s unique once‑weekly dosing is underpinned by a distinct slow‑binding, reversible inhibition kinetics and a significantly extended half‑life (~38–54 hours), resulting in sustained >70% DPP‑4 inhibition one week post‑dose [2][3]. In contrast, daily DPP‑4 inhibitors such as sitagliptin, vildagliptin, and alogliptin exhibit shorter half‑lives and require daily administration to maintain therapeutic effect. Furthermore, trelagliptin demonstrates a 4‑fold greater inhibitory potency than alogliptin and a 12‑fold greater potency than sitagliptin in vitro, and it maintains >10,000‑fold selectivity over off‑target serine proteases DPP‑8 and DPP‑9 [4]. These quantitative differences in duration of action, potency, and selectivity directly impact clinical dosing schedules, patient adherence, and potential off‑target safety profiles, making direct substitution without a comprehensive evidence‑based evaluation both scientifically unsound and clinically inappropriate.

Quantitative Differentiation of Trelagliptin (CAS 865759-25-7) vs. Comparator DPP‑4 Inhibitors


Trelagliptin Exhibits 4‑Fold Greater DPP‑4 Inhibitory Potency Than Alogliptin and 12‑Fold Greater Than Sitagliptin

In a direct in vitro comparative study, trelagliptin inhibited human recombinant DPP‑4 with an IC50 of approximately 4 nM. Under identical assay conditions, alogliptin exhibited an IC50 of approximately 16 nM, while sitagliptin exhibited an IC50 of approximately 48 nM [1]. This translates to a 4‑fold higher potency relative to alogliptin and a 12‑fold higher potency relative to sitagliptin. The study also confirmed that trelagliptin maintains >10,000‑fold selectivity over the related off‑target proteases DPP‑8 and DPP‑9 [1].

DPP‑4 inhibitor potency IC50 comparison in vitro enzyme inhibition

Sustained DPP‑4 Inhibition >70% at One Week Post‑Dose Confirms Once‑Weekly Dosing Feasibility

In a human phase 1 study, trelagliptin administration resulted in >70% inhibition of plasma DPP‑4 activity measured 168 hours (7 days) after a single oral dose [1][2]. In contrast, once‑daily DPP‑4 inhibitors such as sitagliptin and alogliptin achieve only transient inhibition, with enzyme activity returning to near‑baseline levels within 24 hours [3]. The plasma trelagliptin concentration required to achieve 80% DPP‑4 inhibition was estimated at 3.13 ng/mL, and 70% inhibition at 2.31 ng/mL [4].

sustained enzyme inhibition once‑weekly DPP‑4 inhibitor pharmacodynamics

Non‑Inferior HbA1c Reduction vs. Twice‑Daily Vildagliptin with Once‑Weekly Dosing Convenience

A Phase 3, randomized, open‑label, active‑controlled, non‑inferiority clinical trial conducted in India (N=240 treatment‑naïve T2DM patients) directly compared once‑weekly trelagliptin (100 mg) to twice‑daily vildagliptin (50 mg) over 16 weeks [1]. The mean HbA1c reduction from baseline was ‑0.89% in the trelagliptin group and ‑1.00% in the vildagliptin group. The between‑group difference was 0.11% (95% CI: ‑0.28 to 0.50; p=0.5899), establishing non‑inferiority of the once‑weekly regimen [1]. Furthermore, the proportion of patients achieving HbA1c <7% was 48.57% for trelagliptin vs. 47.57% for vildagliptin (p=0.8850). Adverse event rates were numerically lower with trelagliptin (6.67%) compared to vildagliptin (9.17%) [1].

HbA1c reduction non‑inferiority trial type 2 diabetes vildagliptin

Meta‑Analysis Confirms Trelagliptin HbA1c Reduction is Comparable to Daily DPP‑4 Inhibitors

A systematic review and meta‑analysis of 6 randomized controlled trials (981 patients) compared trelagliptin to active comparators (including alogliptin, sitagliptin, linagliptin, teneligliptin, anagliptin, and vildagliptin) and placebo [1]. For the primary outcome of HbA1c reduction, trelagliptin demonstrated comparable efficacy to the active control group (ACG), with a mean difference (MD) of 0.06% (95% CI: ‑0.03 to 0.16; P=0.20; I²=0%). Trelagliptin was superior to the passive control group (placebo) with an MD of ‑0.54% (95% CI: ‑0.64 to ‑0.44; P<0.01; I²=22%) [1].

meta‑analysis HbA1c active comparator type 2 diabetes

Switching to Trelagliptin Significantly Improves Medication Adherence and Reduces Unused Drugs

A prospective real‑world study evaluated 75 patients with T2DM who switched from daily DPP‑4 inhibitors to once‑weekly trelagliptin [1]. After 3 months, self‑reported medication adherence scores improved significantly (from 0.8 ± 0.4 to 0.9 ± 0.3; p<0.05) on a standardized questionnaire [1]. Treatment satisfaction scores also increased (from 25.2 ± 6.4 to 26.4 ± 6.0), and the self‑reported amount of unused drugs was significantly reduced (p<0.05) [1]. Importantly, glycemic control (HbA1c) remained stable at 7.0% ± 0.5% pre‑switch and 7.0% ± 0.6% post‑switch, demonstrating that the switch did not compromise efficacy [1].

medication adherence treatment satisfaction once‑weekly DPP‑4 inhibitor real‑world evidence

Trelagliptin Reduces Glycemic Variability Comparable to Alogliptin While Offering Once‑Weekly Dosing

A randomized, open‑label, parallel‑group exploratory study directly compared once‑weekly trelagliptin (100 mg) to once‑daily alogliptin (25 mg) over 29 days in 27 patients with T2DM, using continuous glucose monitoring [1]. The primary endpoint, change from baseline in the standard deviation (SD) of 24‑h blood glucose, was ‑7.35 mg/dL (95% CI: ‑15.13 to 0.44) for trelagliptin and ‑11.63 mg/dL (95% CI: ‑18.67 to ‑4.59) for alogliptin [1]. Both treatments improved glycemic parameters and maintained DPP‑4 inhibition without inducing hypoglycemia [1].

glycemic variability continuous glucose monitoring alogliptin SD of blood glucose

Recommended Application Scenarios for Trelagliptin (CAS 865759-25-7) in Research and Industrial Procurement


Development of Once‑Weekly Oral Antidiabetic Formulations

Given its extended pharmacokinetic half‑life (~38–54 hours) and sustained >70% DPP‑4 inhibition for 7 days post‑dose [1], trelagliptin serves as an ideal reference active pharmaceutical ingredient (API) for developing once‑weekly oral solid dosage forms. Its physicochemical stability and the availability of multiple polymorphic forms (e.g., Crystal Form A, F) [2] make it particularly suitable for formulation scientists seeking to reduce pill burden and improve patient adherence in chronic T2DM management.

In Vitro and In Vivo Studies Requiring Sustained DPP‑4 Target Engagement

Trelagliptin’s unique slow‑binding, reversible inhibition kinetics (t₁/₂ for dissociation ≈ 30 minutes) [3] and high selectivity (>10,000‑fold over DPP‑8/DPP‑9) [3] make it the DPP‑4 inhibitor of choice for experimental models where sustained, selective target engagement is required over extended periods without frequent re‑dosing. This includes chronic in vivo studies of incretin biology, islet function, and diabetic complications in rodent models.

Comparative Efficacy and Adherence Research in DPP‑4 Inhibitor Class

Trelagliptin’s once‑weekly dosing regimen provides a unique comparator arm in clinical and health outcomes research designed to assess the impact of dosing frequency on medication adherence, treatment satisfaction, and long‑term glycemic control [4]. Its non‑inferior glycemic efficacy to twice‑daily vildagliptin and comparable efficacy to other daily DPP‑4 inhibitors [5] allows for rigorous, head‑to‑head comparisons that isolate the effect of dosing interval from glycemic potency.

Generic API Sourcing and Bioequivalence Studies

With the original compound patent expiring in Japan in 2026 and the Chinese core compound patent invalidated [6], trelagliptin presents a significant opportunity for generic API manufacturers and pharmaceutical companies to develop bioequivalent once‑weekly formulations. The availability of pharmacopoeial impurity reference standards [6] and established bioequivalence criteria supports robust quality control and regulatory filing for generic drug applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trelagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.